molecular formula C5H10O5 B591471 D-[5-13C]RIBOSE CAS No. 139657-62-8

D-[5-13C]RIBOSE

Cat. No.: B591471
CAS No.: 139657-62-8
M. Wt: 151.122
InChI Key: PYMYPHUHKUWMLA-HEEJBYPNSA-N
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Description

D-[5-13C]Ribose: is a stable isotope-labeled compound of D-ribose, a naturally occurring sugar molecule. D-ribose plays a crucial role in the production of adenosine triphosphate (ATP), the primary source of energy for cells . The stable isotope labeling with carbon-13 at the fifth position allows for detailed studies in metabolic pathways and molecular interactions, making it a valuable tool in scientific research.

Mechanism of Action

Target of Action

D-[5-13C]Ribose, a variant of D-ribose labeled with the stable isotope carbon-13 at the 5th carbon, primarily targets cellular processes that involve the synthesis and metabolism of nucleotides . It plays a crucial role in various fundamental life processes .

Mode of Action

Within the cellular milieu, exogenously supplied D-ribose can undergo phosphorylation to yield ribose-5-phosphate (R-5-P) .

Biochemical Pathways

D-ribose is involved in several biochemical pathways. It is a key player in the pentose phosphate pathway (PPP), where it contributes to ATP production . It also participates in nucleotide synthesis . Furthermore, D-ribose can activate central carbon metabolism, including glycolysis and the tricarboxylic acid cycle (TCA cycle), increasing the abundance of NADH .

Pharmacokinetics

D-ribose is rapidly absorbed with a mean Tmax ranging between 18 and 30 minutes . It is rapidly eliminated from plasma (within <140 minutes) . The amount of D-ribose in urine ranges from 4.15% to 7.20% of the administered dose . When D-ribose is administered with meals, Tmax is unchanged; however, Cmax and AUC decrease .

Result of Action

The molecular and cellular effects of D-ribose’s action are significant. It plays a fundamental role in processes governing cell growth, division, development, and reproduction, contributing significantly to essential life activities . Certain in vitro experiments have indicated that exogenous d-ribose exposure could trigger apoptosis in specific cell lines .

Action Environment

The action, efficacy, and stability of D-ribose can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of D-ribose, leading to a decrease in Cmax and AUC . Furthermore, the safety data sheet for this compound suggests that it should be handled with care, indicating that its stability and efficacy could be affected by improper storage or handling .

Biochemical Analysis

Biochemical Properties

D-[5-13C]Ribose interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of D-ribose 5-phosphate ketol-isomerase, D-ribulose 5-phosphate 3-epimerase, and D-sedoheptulose 7-phosphate . These interactions are essential for the proper functioning of various biochemical reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For instance, Ribose-5-phosphoric acid, a derivative of this compound, is fermentable by the Lebedew extract, producing ethyl alcohol, carbon dioxide, and phosphoric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-[5-13C]Ribose typically involves the incorporation of carbon-13 into the ribose molecule. One common method is the fermentation of glucose using genetically modified microorganisms that can incorporate the carbon-13 isotope into the ribose structure . The reaction conditions often include controlled temperature, pH, and nutrient supply to optimize the yield of the labeled ribose.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. These processes use genetically engineered strains of bacteria or yeast that can efficiently produce ribose with the carbon-13 isotope. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and chromatography, to isolate the labeled ribose .

Chemical Reactions Analysis

Types of Reactions

D-[5-13C]Ribose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

D-[5-13C]Ribose has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-[5-13C]Ribose is unique due to its specific labeling at the fifth carbon position, which allows for precise tracking and analysis in metabolic studies. Unlike other labeled sugars, this compound is directly involved in the synthesis of nucleotides and ATP, making it particularly valuable for research in energy metabolism and nucleotide biosynthesis .

Properties

CAS No.

139657-62-8

Molecular Formula

C5H10O5

Molecular Weight

151.122

IUPAC Name

(2R,3S,4S)-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1

InChI Key

PYMYPHUHKUWMLA-HEEJBYPNSA-N

SMILES

C(C(C(C(C=O)O)O)O)O

Synonyms

D-[5-13C]RIBOSE

Origin of Product

United States

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